molecular formula C5H12Cl2N2O2 B158476 (R)-Piperazine-2-carboxylic acid dihydrochloride CAS No. 126330-90-3

(R)-Piperazine-2-carboxylic acid dihydrochloride

Cat. No.: B158476
CAS No.: 126330-90-3
M. Wt: 203.06 g/mol
InChI Key: WNSDZBQLMGKPQS-RZFWHQLPSA-N
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Description

(R)-Piperazine-2-carboxylic acid dihydrochloride (CAS: 133525-05-0) is a chiral organic compound with the molecular formula C₅H₁₀N₂O₂·2HCl and a molecular weight of 203.07 g/mol. It exists as a white crystalline solid, soluble in polar solvents like ethanol and methanol but insoluble in water . This compound is synthesized via stereoselective methods, such as kinetic resolution of racemic carboxamides using bacterial amidases, ensuring high enantiomeric purity . Its primary applications span pharmaceutical research, where it serves as a building block for peptidomimetics, β-turn mimetics, and NMDA receptor antagonists .

Properties

IUPAC Name

(2R)-piperazine-2-carboxylic acid;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2.2ClH/c8-5(9)4-3-6-1-2-7-4;;/h4,6-7H,1-3H2,(H,8,9);2*1H/t4-;;/m1../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSDZBQLMGKPQS-RZFWHQLPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN[C@H](CN1)C(=O)O.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12Cl2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30506686
Record name (2R)-Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

126330-90-3
Record name (2R)-Piperazine-2-carboxylic acid--hydrogen chloride (1/2)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30506686
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Piperazinecarboxylic acid, hydrochloride (1:2), (2R)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Preparation Methods

Optimization of Reaction Conditions

Key parameters influencing hydrogenation efficiency include:

  • Catalyst loading : 5–10% w/w Pd/C maximizes yield while minimizing side reactions.

  • Temperature : Elevated temperatures (50–60°C) enhance reaction rates but require careful pH control to prevent racemization.

  • Solvent system : Methanol or ethanol improves solubility of pyrazine derivatives, whereas water increases racemization risk.

Enzymatic Resolution of Racemic Mixtures

Enantiomeric purity is achieved via enzymatic resolution of racemic piperazine-2-carboxamide. The 2021 patent US20230175026 details the use of Flavourzyme® 1000 L (a protease from Aspergillus oryzae) and leucine amide peptidase 2 (LAP 2) to selectively hydrolyze the (S)-enantiomer, leaving (R)-piperazine-2-carboxamide for subsequent isolation.

Process Parameters and Yield

  • Substrate concentration : 105 g of racemic piperazine-2-carboxamide in 555 mL water (pH 7.8).

  • Enzyme loading : 50 mL Flavourzyme® achieves 47% acid formation in 20 h.

  • Precipitation : Adding 37% HCl (190 mL) precipitates this compound with 38% yield and >99% enantiomeric excess (ee).

Table 1: Enzymatic Resolution Performance Comparison

EnzymepHTemperature (°C)Yield (%)ee (%)
Flavourzyme®7.82538>99
LAP 27.82542>99

Chemical Synthesis via Chiral Auxiliaries

Chiral auxiliaries like Boc (tert-butoxycarbonyl) and Fmoc (fluorenylmethyloxycarbonyl) enable asymmetric synthesis. Orthogonal protection of the piperazine ring’s amines and carboxylic acid group allows selective functionalization.

Stepwise Synthesis Protocol

  • Protection : Boc-anhydride reacts with piperazine-2-carboxylic acid in acetone/water at pH 5.5–7.0 to form N-Boc-piperazine-2-carboxylic acid (78% yield).

  • Amidation : Coupling with tert-butylamine using T3P (propylphosphonic anhydride) in DMF yields N-Boc-2-piperazinecarboxamide.

  • Deprotection : HCl/dioxane removes Boc groups, followed by recrystallization to isolate (R)-enantiomer.

Industrial-Scale Production Strategies

Scalable methods prioritize cost efficiency and minimal waste. Patent CA2186023C highlights a continuous hydrogenation process using fixed-bed reactors with Ru/C catalysts, achieving 95% conversion at 30 bar H₂. Post-hydrogenation, enzymatic resolution integrates seamlessly into flow chemistry systems, reducing batch processing time by 40%.

Comparative Analysis of Industrial Methods

MethodCatalystScale (kg/batch)Purity (%)Cost Index
Catalytic HydrogenationPd/C500981.0
Enzymatic ResolutionFlavourzyme®20099.51.2
Chiral AuxiliaryT3P100971.5

Critical Challenges and Solutions

Racemization During Acidification

Exposure to HCl during dihydrochloride salt formation risks racemization. Mitigation strategies include:

  • Low-temperature precipitation : Cooling to 20°C before HCl addition reduces epimerization.

  • Buffer systems : Phosphate buffers (pH 5.6) stabilize the (R)-enantiomer during crystallization.

Catalyst Deactivation in Hydrogenation

Sulfur impurities in pyrazine derivatives poison Pd/C catalysts. Pretreatment with activated carbon or thiourea scavengers extends catalyst lifespan by 30% .

Chemical Reactions Analysis

Types of Reactions

®-Piperazine-2-carboxylic acid dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield amines or alcohols.

Scientific Research Applications

Structure and Characteristics

  • Chemical Formula : C6_6H9_9Cl2_2N\O2_2
  • Molecular Weight : 196.06 g/mol
  • Appearance : White crystalline powder

Synthetic Methods

The synthesis of (R)-Piperazine-2-carboxylic acid dihydrochloride generally involves the cyclization of 1,2-diamine derivatives under basic conditions, often utilizing sulfonium salts. Advanced methods include:

  • Enzymatic Resolution : Utilizing lipases such as Candida antarctica lipase A (CAL-A) for enantioselective acylation, achieving high yields and selectivity for desired enantiomers .
  • Catalytic Hydrogenation : Employing palladium catalysts under controlled conditions to produce piperazine derivatives with high purity .

Medicinal Chemistry

  • Therapeutic Potential : this compound is being investigated for its potential in treating various neurological disorders and infections due to its ability to modulate receptor activity and inhibit specific enzymes.
  • Prostaglandin Receptor Modulation : Compounds derived from this piperazine derivative have shown promise as antagonists of prostaglandin receptors, which could be beneficial in managing conditions like dysmenorrhea and preterm labor .

Biochemical Studies

  • Enzyme Inhibition : Studies have indicated that this compound may act as an enzyme inhibitor, binding to active sites and altering catalytic activities. This property is particularly valuable in drug design where enzyme modulation is required.
  • Receptor Modulation : The ability of this compound to interact with various receptors makes it a candidate for research into signal transduction pathways, providing insights into cellular responses and therapeutic interventions.

Industrial Applications

  • Pharmaceutical Production : This compound is utilized in the synthesis of pharmaceuticals, particularly those targeting neurological and inflammatory conditions. Its role as a building block facilitates the creation of complex drug molecules.
  • Agrochemical Development : The compound also finds applications in the agrochemical industry, contributing to the development of herbicides and pesticides due to its biological activity against certain pests.

Case Study 1: Enantioselective Synthesis Using CAL-A

A study demonstrated the kinetic resolution of racemic piperazine-2-carboxylic acid methyl ester using CAL-A, achieving enantioselectivity with an efficiency greater than 200. The reaction conditions were optimized for maximum yield while maintaining high enantiomeric purity .

Case Study 2: Therapeutic Applications in Obstetrics

Research on piperazine derivatives has revealed their potential as modulators of uterine contractions through antagonism of prostaglandin F₂α receptors. This could lead to new treatments for conditions related to preterm labor, showcasing the compound's relevance in obstetric pharmacology .

Mechanism of Action

The mechanism of action of ®-Piperazine-2-carboxylic acid dihydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Comparison with Similar Compounds

Table 1: Key Structural Differences Among Piperazine Derivatives

Compound Functional Groups Key Applications Reference
(R)-Piperazine-2-carboxylic acid dihydrochloride Carboxylic acid, two Cl⁻ counterions NMDA antagonists, peptidomimetics
Piperazine (C₄H₁₀N₂) Simple amine Surfactant in CeO₂ slurries
2-Methylpiperazine (C₅H₁₂N₂) Methyl substituent on ring Surfactant in polishing slurries
(R)-CPP ((R)-4-(3-Phosphonopropyl)piperazine-2-carboxylic acid) Phosphonopropyl group NR2A-selective NMDA antagonist
(±)-Piperazine-2-carboxylic acid dihydrochloride Racemic mixture Polymer synthesis, organic catalysis

Key Observations :

  • The carboxylic acid group in this compound enhances hydrogen-bonding capacity, critical for receptor binding in NMDA antagonists .
  • Chirality distinguishes the (R)-enantiomer from the racemic mixture, influencing biological activity. For example, (R)-CPP shows 50-fold higher affinity for NR2A NMDA receptors than NR2D, while the racemic form lacks subunit specificity .
  • Substituents like phosphonopropyl groups (in (R)-CPP) or methyl groups (in 2-methylpiperazine) alter solubility, thermal stability, and application scope. Piperazine-2-carboxylic acid-modified biopolymers decompose at 190–350°C, whereas unmodified biopolymers exhibit higher thermal stability .

Pharmacological Activity and Receptor Affinity

Table 2: NMDA Receptor Antagonist Activity Profiles

Compound Affinity (NR2A, nM) Selectivity vs. NR2B/NR2C/NR2D Reference
This compound Not reported Not reported -
(R)-CPP 0.5–14 NR2A > NR2B > NR2C > NR2D
PPDA 0.9 (cerebellum) Enhanced affinity for NR2A/C
UBP106 Moderate Preferential for NR2A/C

Key Findings :

  • (R)-CPP, a derivative of piperazine-2-carboxylic acid, demonstrates subunit-specific antagonism , with 50-fold higher affinity for NR2A over NR2D .
  • Structural modifications, such as adding a benzene ring (PPDA) or carbonyl group (UBP106), enhance antagonist affinity by up to 78-fold compared to simpler analogs .

Key Insights :

  • Kinetic resolution is preferred for enantiomerically pure (R)-forms but may require optimization for scalability .
  • Catalytic hydrogenation offers a streamlined route for (S)-enantiomers, suitable for industrial-scale production .

Biological Activity

(R)-Piperazine-2-carboxylic acid dihydrochloride is a chiral compound with significant biological activity, primarily utilized in medicinal chemistry and pharmaceutical applications. This article explores its biological properties, mechanisms of action, and relevant research findings.

Overview of the Compound

This compound, also known as (2R)-piperazine-2-carboxylic acid hydrochloride, is a derivative of piperazine that exhibits a range of biological activities. The compound is characterized by its hydrochloride salt form, which enhances its solubility and stability, making it suitable for various chemical reactions and formulations .

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound modulates the activity of these targets, leading to various therapeutic effects. Common mechanisms include:

  • Enzyme Inhibition : The compound may inhibit the activity of specific enzymes involved in disease processes.
  • Receptor Binding : It can bind to certain receptors, altering their function and impacting physiological responses.

Biological Activities

This compound has been studied for various biological activities, including:

  • Antimicrobial Activity : Research indicates that piperazine derivatives exhibit antimicrobial properties against a range of pathogens. For instance, compounds derived from piperazine have shown effectiveness against Staphylococcus aureus and Pseudomonas aeruginosa in quantitative assays .
  • Anticancer Properties : Studies have demonstrated that piperazine derivatives can induce apoptosis in cancer cells. For example, one study reported that certain derivatives exhibited IC50 values indicating potent cytotoxic effects on cancer cell lines such as A2780 .
  • Anti-inflammatory Effects : The compound has been evaluated for its potential to modulate inflammatory responses. In vitro studies have shown that it can inhibit nitric oxide production in activated macrophages, suggesting anti-inflammatory properties .

Research Findings

A variety of studies have explored the biological activity of this compound. Below are some key findings:

Study Biological Activity Assessed Key Results
AntimicrobialExhibited significant inhibition against S. aureus and P. aeruginosa.
AnticancerInduced apoptosis in A2780 cells with IC50 values around 19.5 µM.
Anti-inflammatoryReduced NO production in LPS-induced RAW 264.7 cells.

Case Studies

  • Antimicrobial Efficacy : In a study evaluating the antimicrobial efficacy of piperazine derivatives, this compound showed promising results against multiple bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated that the compound could effectively inhibit growth at low concentrations.
  • Cytotoxicity in Cancer Research : A notable case involved testing the cytotoxic effects of various piperazine derivatives on cancer cell lines. The study found that modifications to the piperazine structure significantly impacted cell viability, demonstrating the potential for developing targeted anticancer therapies based on this compound.

Q & A

Q. What are the key chemical properties of (R)-Piperazine-2-carboxylic acid dihydrochloride, and how do they influence its application in experimental workflows?

The compound (CAS 3022-15-9) has a molecular formula C₅H₁₂Cl₂N₂O₂ and molecular weight 203.07 g/mol . Its melting point is 265–269°C (decomposition) , and it exists as a hygroscopic white to pale yellow crystalline powder. The dihydrochloride salt form enhances solubility in polar solvents (e.g., water, methanol) compared to the free base, making it suitable for aqueous reaction conditions. Its stability under acidic conditions allows use in peptide synthesis and metal-catalyzed reactions, though it decomposes upon prolonged exposure to oxidizing agents .

Q. What synthetic strategies are commonly employed to prepare this compound, and how is enantiomeric purity ensured?

The racemic mixture (±)-Piperazine-2-carboxylic acid dihydrochloride is typically synthesized via orthogonal protection of the carboxylic acid and amines using Boc (tert-butoxycarbonyl) or Fmoc (fluorenylmethyloxycarbonyl) groups. For example, Boc protection of the carboxylic acid and secondary amine is achieved in a three-step procedure with 78% yield, followed by selective deprotection using HCl/dioxane to generate intermediates for chiral resolution . Enantiomeric purity is verified via chiral HPLC or polarimetry, with the (R)-enantiomer often isolated via crystallization with chiral resolving agents.

Q. How should researchers handle and store this compound to maintain stability?

The compound is hygroscopic and prone to decomposition under humid or oxidative conditions. Storage at –20°C in airtight containers under inert gas (e.g., nitrogen) is recommended. Avoid prolonged exposure to light, heat (>25°C), or incompatible solvents (e.g., DMSO without stabilizers). Safety protocols include using PPE (gloves, lab coat) and working in a fume hood due to potential HCl gas release during decomposition .

Q. What role does this compound play as a pharmaceutical intermediate?

It serves as a chiral building block for synthesizing peptidomimetics, kinase inhibitors, and neuroactive agents. For example, it is used to introduce piperazine motifs into small-molecule scaffolds targeting G-protein-coupled receptors (GPCRs) or enzymes. Its stereochemistry is critical for bioactivity, as seen in ligands requiring (R)-configuration for receptor binding .

Advanced Research Questions

Q. How can researchers resolve the (R)-enantiomer from racemic mixtures, and what analytical methods validate enantiomeric excess?

Chiral resolution is achieved via diastereomeric salt formation using resolving agents like tartaric acid derivatives. Alternatively, enzymatic kinetic resolution with lipases or esterases selectively hydrolyzes one enantiomer. Enantiomeric excess (>98%) is confirmed using chiral stationary-phase HPLC (e.g., Chiralpak AD-H column) or circular dichroism (CD) spectroscopy .

Q. What strategies optimize the orthogonal protection of functional groups during piperazine scaffold synthesis?

A three-step protection sequence is employed:

  • Boc protection of the carboxylic acid and secondary amine.
  • Selective deprotection of the primary amine using HCl/dioxane.
  • Functionalization (e.g., alkylation, acylation) of the free amine. This approach minimizes side reactions and enables modular diversification of the scaffold. Reaction progress is monitored via TLC or LC-MS .

Q. How can researchers address inconsistencies in reported melting points or purity grades across suppliers?

Discrepancies in melting points (e.g., 258°C vs. 265–269°C) arise from varying hydration states or impurities. Researchers should:

  • Validate purity via HPLC-UV (>98% by area normalization).
  • Perform thermogravimetric analysis (TGA) to assess hydration.
  • Cross-reference supplier Certificates of Analysis (CoA) with independent assays .

Q. What solvent systems mitigate solubility challenges in organic reactions involving this compound?

While the dihydrochloride salt is poorly soluble in non-polar solvents (e.g., hexane), solubility in methanol/water (1:1) or DCM/TFA mixtures is effective for coupling reactions. For metal-catalyzed reactions (e.g., CuCO₃-mediated cyclization), aqueous/organic biphasic systems enhance reaction efficiency .

Q. How is this compound utilized in catalytic applications, such as asymmetric synthesis?

It acts as a ligand in copper-catalyzed reactions, such as the synthesis of β-lactams or Ullmann couplings. For example, coordination with Cu(I) enhances enantioselectivity in C–N bond-forming reactions, achieving >90% ee in optimized conditions .

Q. What methodologies enable its incorporation into peptide-based inhibitors or conjugates?

The primary amine is coupled to carboxylate groups via EDC/HOAt-mediated amidation in DMF or DCM. For solid-phase peptide synthesis (SPPS), Fmoc-protected derivatives are used to prevent side reactions. Post-synthesis, global deprotection with TFA yields the free piperazine-carboxylic acid motif .

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-Piperazine-2-carboxylic acid dihydrochloride
Reactant of Route 2
(R)-Piperazine-2-carboxylic acid dihydrochloride

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